
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group, a hydroxy-crotonic acid moiety, and a p-chlorobenzyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester typically involves multiple steps. One common method includes the esterification of 3-hydroxy-crotonic acid with p-chlorobenzyl alcohol in the presence of a suitable catalyst. This is followed by the phosphorylation of the resulting ester with dimethyl phosphate under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various esters, alcohols, and hydrocarbons, depending on the reaction pathway and conditions employed .
科学的研究の応用
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other organophosphates and esters, such as:
- Dimethyl phosphate 3-hydroxy-crotonic acid, methyl ester
- Dimethyl phosphate 3-hydroxy-crotonic acid, ethyl ester
- Dimethyl phosphate 3-hydroxy-crotonic acid, benzyl ester
Uniqueness
The presence of the p-chlorobenzyl ester group, in particular, enhances its stability and specificity in various reactions and applications .
特性
CAS番号 |
3309-77-1 |
|---|---|
分子式 |
C13H16ClO6P |
分子量 |
334.69 g/mol |
IUPAC名 |
(4-chlorophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H16ClO6P/c1-10(20-21(16,17-2)18-3)8-13(15)19-9-11-4-6-12(14)7-5-11/h4-8H,9H2,1-3H3/b10-8- |
InChIキー |
WQDBGIDCNHONNW-NTMALXAHSA-N |
異性体SMILES |
C/C(=C/C(=O)OCC1=CC=C(C=C1)Cl)/OP(=O)(OC)OC |
正規SMILES |
CC(=CC(=O)OCC1=CC=C(C=C1)Cl)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
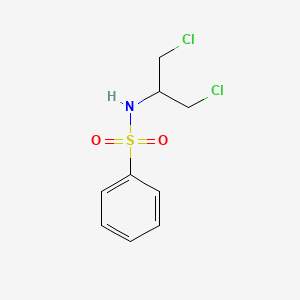

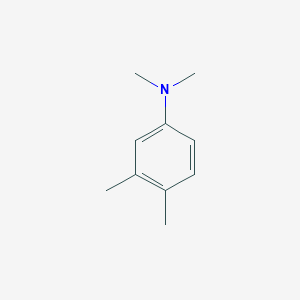
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
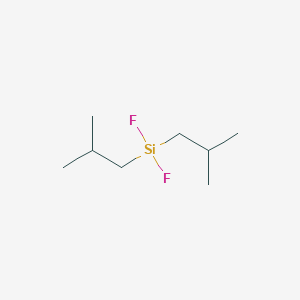
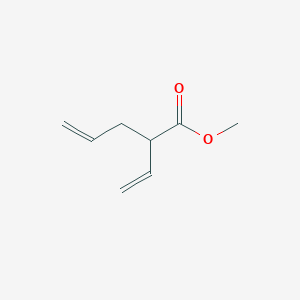
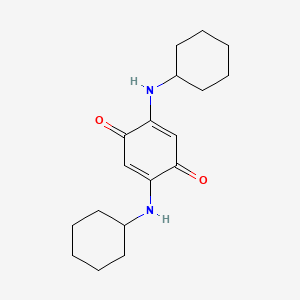

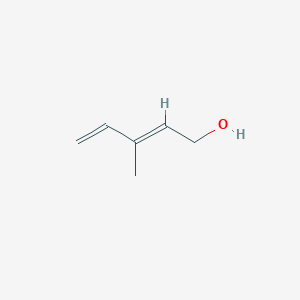
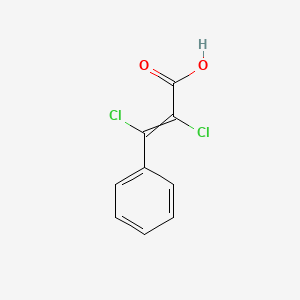
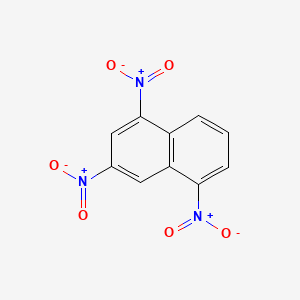
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

